2-甲基-2-苯基肼硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

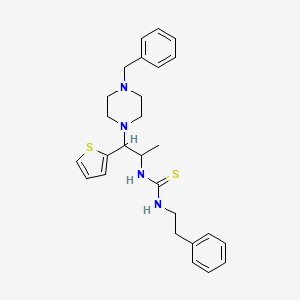

Hydrazinecarbothioamide derivatives are a class of compounds that have garnered significant interest due to their diverse applications in various fields such as pharmacology, chemistry, and materials science. These compounds are characterized by the presence of a hydrazine group attached to a carbothioamide moiety, which allows for a wide range of chemical modifications and interactions with other molecules .

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of hydrazine with thiosemicarbazide or its derivatives. For instance, the synthesis of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide is achieved through the Schiff base condensation of 2-hydroxy-1-napthaldehyde with N-phenylhydrazinecarbothioamide . Similarly, other derivatives are synthesized by condensing different aldehydes or ketones with hydrazinecarbothioamides, as seen in the preparation of various coordination compounds .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often elucidated using single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the crystal lattice. For example, the crystal structure of 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide is stabilized by intermolecular hydrogen bonding interactions, and the compound crystallizes in the monoclinic system with P21/c space group . The molecular structure can significantly influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can participate in various chemical reactions, forming coordination compounds with different metals such as palladium, copper, nickel, and iron . The ligand can coordinate to metal ions in different modes, depending on the synthesis conditions and the nature of the metal. These coordination compounds exhibit interesting spectral characteristics and can be used for analytical applications, such as the selective extraction of palladium from mixtures of platinum metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure and the nature of substituents attached to the hydrazine and carbothioamide groups. These compounds display a range of properties, including fluorescence, which can be exploited for sensing applications. For instance, a derivative has been used as a fluorescent probe for the ratiometric detection of Fe(III) ions in aqueous solutions . Additionally, the antimicrobial and antifungal activities of these compounds and their metal complexes have been studied, showing promising results against various bacterial and fungal isolates .

科学研究应用

合成和抗氧化活性

Bărbuceanu 等人 (2014) 的一项研究侧重于合成新的肼硫代酰胺并评估其抗氧化活性。这些化合物通过使酰肼与 2,4-二氟苯基异硫氰酸酯反应,随后处理得到 1,2,4-三唑-3-硫酮衍生物而得到。抗氧化活性使用 DPPH 方法测定,其中一些肼硫代酰胺表现出优异的抗氧化能力 (Bărbuceanu 等人,2014)。

细胞毒性评估

Gomha、Ahmed 和 Abdelhamid (2015) 探索了新型噻唑、噻二唑和吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶-5(1H)-酮的合成,其中包含通过涉及肼硫代酰胺的反应的三唑部分。其中一些化合物对人乳腺癌和肝细胞癌细胞系表现出有希望的抗肿瘤活性,突出了它们在癌症研究中的潜力 (Gomha、Ahmed 和 Abdelhamid,2015)。

配位化合物和癌细胞抑制

Pakhontsu 等人 (2014) 报告了铜和镍与肼硫代酰胺衍生物形成配位化合物的过程。这些化合物充当桥联配体,并表现出抑制髓系人白血病 HL-60 癌细胞生长和增殖的能力,为潜在的治疗应用提供了见解 (Pakhontsu 等人,2014)。

DNA 结合和抗菌活性

Farghaly 等人 (2020) 合成了与噻唑连接的 N-苯基吗啉衍生物,评估了它们的 DNA 结合能力和抗菌活性。他们的研究结果表明,一些衍生物表现出与 DNA 的嵌入结合模式,并对微生物和癌细胞表现出显着的疗效 (Farghaly 等人,2020)。

环境和分析应用

Afzali、Karimi-Maleh 和 Khalilzadeh (2011) 开发了一种基于二茂铁改性碳纳米管糊状电极的电化学传感器,用于测定肼衍生物,包括苯肼和肼。该传感器在环境样品中检测这些化合物方面表现出优异的性能,并且可以作为传统分析方法的经济高效的替代品 (Afzali、Karimi-Maleh 和 Khalilzadeh,2011)。

安全和危害

作用机制

Target of Action

[Methyl(phenyl)amino]thiourea, also known as Hydrazinecarbothioamide, 2-methyl-2-phenyl-, N-methyl-N-phenyl thiosemicarbazide, or (N-methylanilino)thiourea, has been found to have diverse biological applications Thiourea derivatives, in general, have been reported to exhibit antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It’s known that thiourea derivatives can interact with various biological targets through hydrogen bonding due to the presence of amino and thiol groups . For instance, some thiourea derivatives have been found to inhibit the mitogen kinase enzyme (MK-2) through hydrophobic, π-stacking, and hydrogen bond interactions .

Biochemical Pathways

It’s known that thiourea derivatives can interfere with various molecular and biochemical pathways . For example, some thiourea derivatives have been found to affect the biosynthesis pathway of phenolic compounds .

Pharmacokinetics

The bioavailability and metabolic processes of phenolic compounds, which thiourea derivatives can affect, have been discussed .

Result of Action

Some thiourea derivatives have been found to exhibit cytotoxic activities against various human cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [methyl(phenyl)amino]thiourea. For instance, the presence of biotic factors can affect the content of secondary metabolites by interfering with molecular and biochemical pathways .

属性

IUPAC Name |

(N-methylanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-11(10-8(9)12)7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRXCYIHFXWBBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![N-(2,4-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2530472.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)

amine](/img/structure/B2530481.png)